molecular formula C10H15BrN2OS B8277563 5-bromo-1-(1-ethylpropyl)-3-(methylthio)-2 (1H)-pyrazinone

5-bromo-1-(1-ethylpropyl)-3-(methylthio)-2 (1H)-pyrazinone

Cat. No. B8277563
M. Wt: 291.21 g/mol
InChI Key: SQIZRFZVPFWMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07205306B2

Procedure details

A solution of 3,5-dibromo-1-(1-ethylpropyl)-2(1H)-pyrazinone (XXX) (3.23 g, 10 mmol), prepared using the conditions described in US6159980 (Example 84, Part A), hereby incorporated by reference, and sodium thiomethoxide (701 mg, 10 mol) in THF (50 mL) was stirred at 25° C. for 72 h. The reaction mixture was diluted with water (75 mL) and ethyl acetate (75 mL). The organic phase was dried over (MgSO4), filtered, and concentrated in vacuo to give crude residue. Purification by flash column chromatography (silica, ethyl acetate:hexane 1:4) gave the product XXXI (2.30 g, 82%) as a white solid.
Name
3,5-dibromo-1-(1-ethylpropyl)-2(1H)-pyrazinone
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
701 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:14])[N:4]([CH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH:5]=[C:6]([Br:8])[N:7]=1.[CH3:15][S-:16].[Na+]>C1COCC1.O.C(OCC)(=O)C>[Br:8][C:6]1[N:7]=[C:2]([S:16][CH3:15])[C:3](=[O:14])[N:4]([CH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
3,5-dibromo-1-(1-ethylpropyl)-2(1H)-pyrazinone
Quantity
3.23 g
Type
reactant
Smiles
BrC=1C(N(C=C(N1)Br)C(CC)CC)=O
Step Two
Name
Quantity
701 mg
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude residue
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, ethyl acetate:hexane 1:4)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1N=C(C(N(C1)C(CC)CC)=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.